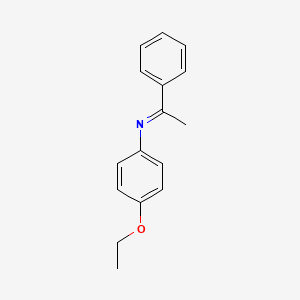
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone typically involves multiple steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitro-2-furaldehyde.
Isoxazole Ring Formation: The 5-nitro-2-furaldehyde is then reacted with an appropriate reagent to form the isoxazole ring.
Ketone Formation: The isoxazole intermediate is further reacted to introduce the ketone group.
Thiosemicarbazone Formation: Finally, the ketone intermediate is reacted with thiosemicarbazide under acidic or basic conditions to form the desired thiosemicarbazone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the nitrofuran ring.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(5-nitro-2-furyl)pyrazole
- 5-Nitro-2-furaldehyde thiosemicarbazone
Comparison
Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is unique due to its combined structural features of a nitrofuran ring, an isoxazole ring, and a thiosemicarbazone moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
Properties
CAS No. |
15154-25-3 |
|---|---|
Molecular Formula |
C11H11N5O4S |
Molecular Weight |
309.30 g/mol |
IUPAC Name |
[(E)-1-[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5O4S/c1-5(13-14-11(12)21)9-6(2)20-15-10(9)7-3-4-8(19-7)16(17)18/h3-4H,1-2H3,(H3,12,14,21)/b13-5+ |
InChI Key |
MEBZPTVCYFEIFD-WLRTZDKTSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])/C(=N/NC(=S)N)/C |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


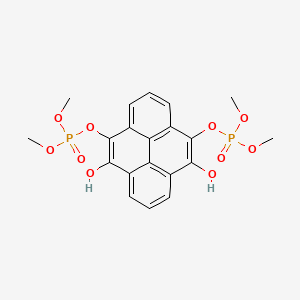

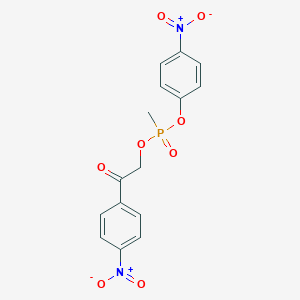
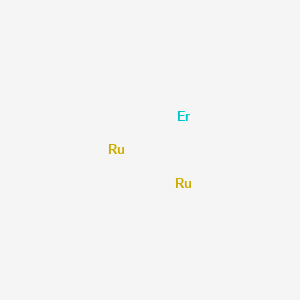
pentasilolane](/img/structure/B14706902.png)
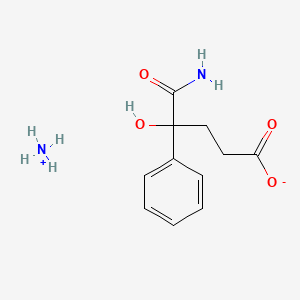
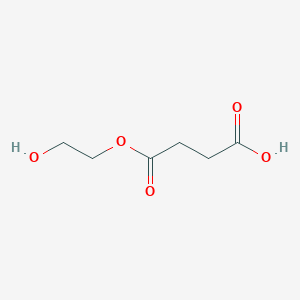
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
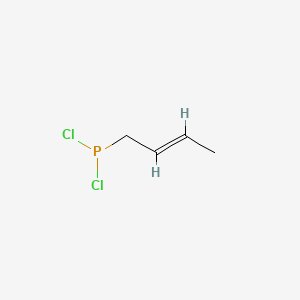
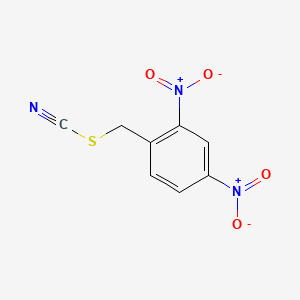
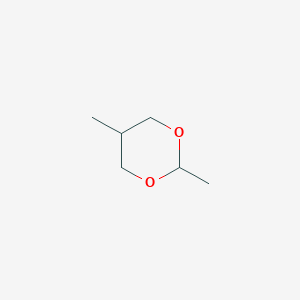
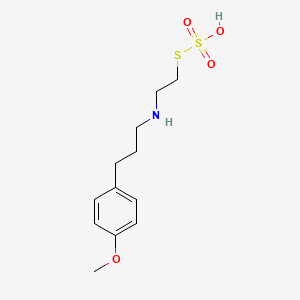
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
